molecular formula C17H13N3O2S3 B2586366 (E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 501112-87-4

(E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2586366
CAS No.: 501112-87-4
M. Wt: 387.49
InChI Key: GXJSJWVIFRJRGV-CMDGGOBGSA-N
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Description

(E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H13N3O2S3 and its molecular weight is 387.49. The purity is usually 95%.
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Biological Activity

The compound (E)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a novel derivative that incorporates a thiadiazole moiety, which has been associated with various biological activities including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent studies and findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their diverse biological activities. The 1,3,4-thiadiazole ring has been highlighted for its potential in drug development due to its ability to interact with various biological targets. Specifically, compounds containing this moiety have demonstrated:

  • Antimicrobial Activity : Effective against a range of bacteria and fungi.
  • Antiviral Activity : Inhibitory effects on viruses such as hepatitis B.
  • Anticancer Activity : Targeting pathways involved in tumor growth and proliferation.

Synthesis and Structure

The synthesis of this compound involves the reaction of thiadiazole derivatives with acrylamide structures. The presence of the thiophene ring enhances the compound's interaction with biological targets due to its electron-rich nature.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of thiadiazole derivatives on various cancer cell lines. For instance, one study reported that certain thiadiazole-based acrylamide derivatives exhibited significant activity against the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. The compound showed promising results compared to established drugs like Gefitinib:

CompoundIC50 (µM)Cell Line
Gefitinib15.0A431
Thiadiazole Derivative8.5A431

These results indicate that the compound could serve as a potential lead for further development in cancer therapy .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. A study focusing on anti-hepatitis B virus (HBV) activity demonstrated that certain acrylamide derivatives had IC50 values lower than that of the standard treatment lamivudine:

CompoundIC50 (µg/mL)Mechanism
Lamivudine14.8HBV DNA replication inhibition
Thiadiazole Derivative12.26HBeAg secretion inhibition

This suggests that modifications to the thiadiazole structure can enhance antiviral efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 µg/mL
Escherichia coli47.5 µg/mL

These findings highlight the compound's potential as an antibacterial agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or substituents on the phenyl group can significantly alter activity profiles. For instance:

  • Substituent Variation : Introducing electron-withdrawing groups increases potency against cancer cells.
  • Ring Modifications : Alterations in ring structure can enhance binding affinity to biological targets.

Properties

IUPAC Name

(E)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c21-14(12-5-2-1-3-6-12)11-24-17-20-19-16(25-17)18-15(22)9-8-13-7-4-10-23-13/h1-10H,11H2,(H,18,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJSJWVIFRJRGV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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